![molecular formula C12H11Cl2N5S B13990818 4-[(E)-(2,5-dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide CAS No. 35872-26-5](/img/structure/B13990818.png)
4-[(E)-(2,5-dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-dichlorophenyl)diazenyl-3,5-dimethyl-pyrazole-1-carbothioamide is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry This compound, in particular, is characterized by the presence of a diazenyl group attached to a dichlorophenyl ring, along with a dimethyl-pyrazole and carbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dichlorophenyl)diazenyl-3,5-dimethyl-pyrazole-1-carbothioamide typically involves the following steps:
Diazotization: The process begins with the diazotization of 2,5-dichloroaniline using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3,5-dimethyl-pyrazole in the presence of a base such as sodium acetate to form the diazenyl intermediate.
Thioamide Formation: Finally, the diazenyl intermediate is reacted with thiourea under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dichlorophenyl)diazenyl-3,5-dimethyl-pyrazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the diazenyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl ring, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in alcohol or ether solvents.
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
4-(2,5-dichlorophenyl)diazenyl-3,5-dimethyl-pyrazole-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2,5-dichlorophenyl)diazenyl-3,5-dimethyl-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The diazenyl group can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction can result in the inhibition of key enzymes and disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-dichlorophenyl)azo-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide
- 4-[(E)-(2,5-Dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide
Uniqueness
Compared to similar compounds, 4-(2,5-dichlorophenyl)diazenyl-3,5-dimethyl-pyrazole-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
35872-26-5 |
|---|---|
Molecular Formula |
C12H11Cl2N5S |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
4-[(2,5-dichlorophenyl)diazenyl]-3,5-dimethylpyrazole-1-carbothioamide |
InChI |
InChI=1S/C12H11Cl2N5S/c1-6-11(7(2)19(18-6)12(15)20)17-16-10-5-8(13)3-4-9(10)14/h3-5H,1-2H3,(H2,15,20) |
InChI Key |
NSYBBCAGMOCEPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(=S)N)C)N=NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



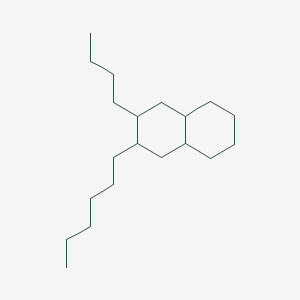
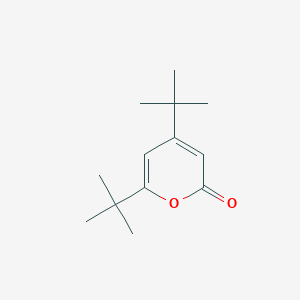

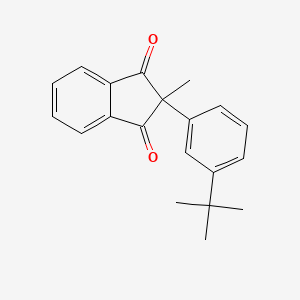
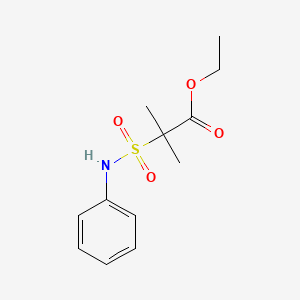
![1-(3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B13990778.png)
![Ethanol,2-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B13990779.png)
![2-Chloro-4-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-6-nitro-phenylamine](/img/structure/B13990789.png)
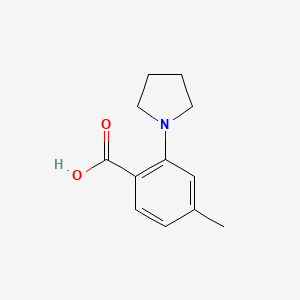
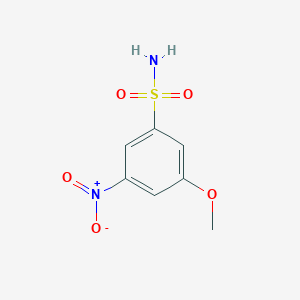
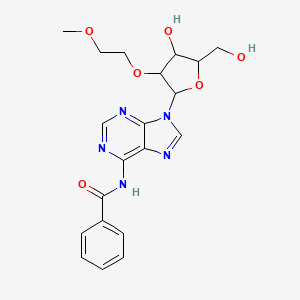
![3a,6a-Dimethyl-3,6-diphenyl-1,4-di[(1,1,1-trimethylsilyl)oxy]perhydropentalene-1,4-dicarbonitrile](/img/structure/B13990807.png)
![4,6-Dichloro-N-[1-(methoxymethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine](/img/structure/B13990817.png)
